molecular formula C17H19NO5S B13317400 ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13317400
M. Wt: 349.4 g/mol
InChI Key: KPPDXSJHNFSDFE-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .

Biological Activity

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and metabolic disorder treatments. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidin class, characterized by a thiazolidine ring structure that often contributes to various biological activities. The presence of an acetyl group and a methoxyphenyl moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Induction of Apoptosis : Research indicates that certain thiazolidin derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For example, studies on related compounds revealed that they triggered apoptotic signals in HeLa cells, leading to cell death .
  • Cytotoxicity : The cytotoxic effects of these compounds were evaluated using various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values were determined to assess potency. Notably, some derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan .

Anti-inflammatory Effects

Thiazolidin derivatives have also been studied for their anti-inflammatory properties. In vitro experiments showed that these compounds can reduce pro-inflammatory markers in macrophages, suggesting a potential role in treating inflammatory diseases .

Metabolic Effects

Several thiazolidin compounds have been reported to enhance glucose uptake in insulin-resistant models. For instance:

  • Insulin Sensitization : Certain derivatives improved glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice. They effectively reduced hyperglycemia and related metabolic disturbances .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of thiazolidin derivatives:

StudyObjectiveFindings
Study AEvaluate anticancer activityCompounds induced apoptosis in HeLa cells; IC50 values lower than irinotecan
Study BAssess anti-inflammatory effectsReduction in ROS and NO levels in RAW264.7 macrophages
Study CInvestigate insulin sensitizationEnhanced glucose uptake in insulin-resistant mice; reduced hyperglycemia

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptotic Pathways : Induction of apoptotic pathways involves modulation of Bcl-2 family proteins and activation of caspases.
  • Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
  • Metabolic Regulation : By enhancing glucose uptake, these compounds may activate AMPK pathways involved in energy metabolism.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8-

InChI Key

KPPDXSJHNFSDFE-PXNMLYILSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.